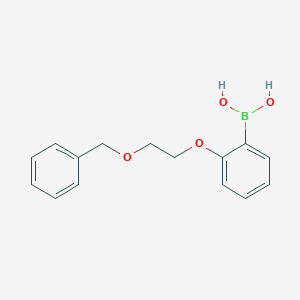

2-(2-(Benzyloxy)ethoxy)phenylboronic acid

Description

Significance of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds have become cornerstones of modern organic synthesis due to their remarkable versatility and broad functional group tolerance. acs.orgnih.gov These compounds, characterized by a carbon-boron bond, serve as pivotal intermediates in a vast array of chemical transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Their stability, low toxicity, and the ease with which they can be handled and purified make them highly attractive reagents in both academic and industrial research. The pioneering work in this field has led to the development of powerful synthetic methodologies that enable the efficient construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. acs.orgnumberanalytics.com

Overview of Arylboronic Acid Reactivity and Utility

Arylboronic acids, a prominent subclass of organoboron compounds, are widely recognized for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling. researchgate.nettcichemicals.com This reaction allows for the formation of biaryl structures, which are prevalent motifs in many biologically active compounds and functional materials. The reactivity of arylboronic acids is attributed to the electron-deficient nature of the boron atom, which, upon activation with a base, facilitates the transfer of the aryl group to the palladium catalyst. Beyond Suzuki-Miyaura coupling, arylboronic acids participate in a range of other important transformations, including Chan-Lam and Petasis reactions, further highlighting their synthetic utility. rsc.org The reactivity and stability of arylboronic acids can be fine-tuned by the nature and position of substituents on the aromatic ring. rsc.org

Contextualization of 2-(2-(Benzyloxy)ethoxy)phenylboronic Acid within the Boronic Acid Class

2-(2-(Benzyloxy)ethoxy)phenylboronic acid, with the CAS number 2096341-74-9, is a specialized member of the arylboronic acid family. Its structure is distinguished by the presence of a benzyloxyethoxy substituent at the ortho position relative to the boronic acid group. This ortho-alkoxy group can significantly influence the compound's reactivity and physical properties. The steric bulk of the substituent can impact the approach to the boron center, while the ether linkages may offer opportunities for chelation or alter the compound's solubility. The presence of this functionalized side chain provides a handle for further synthetic modifications, making it a valuable building block for the synthesis of more complex and tailored molecules.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 2-(2-(Benzyloxy)ethoxy)phenylboronic Acid

| Property | Value |

|---|---|

| CAS Number | 2096341-74-9 |

| Molecular Formula | C15H17BO4 |

| Molecular Weight | 272.11 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Solubility | Soluble in organic solvents like THF, Dioxane, DMF (predicted) |

Table 2: Predicted Spectroscopic Data for 2-(2-(Benzyloxy)ethoxy)phenylboronic Acid

| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks |

|---|---|

| ¹H NMR | Aromatic protons (phenyl and benzylic rings), benzylic methylene (B1212753) protons, ethoxy methylene protons, and boronic acid hydroxyl protons. |

| ¹³C NMR | Aromatic carbons, benzylic methylene carbon, ethoxy methylene carbons, and the carbon atom bonded to boron. |

Synthesis and Reactivity

While a specific, detailed laboratory preparation of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid is not widely published, its synthesis can be conceptually designed based on established methodologies for preparing arylboronic acids. A plausible synthetic route would involve the initial preparation of 1-bromo-2-(2-(benzyloxy)ethoxy)benzene. This precursor could then undergo a lithium-halogen exchange followed by borylation with a trialkyl borate (B1201080), such as trimethyl borate, and subsequent acidic workup to yield the desired boronic acid.

The reactivity of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid is largely dictated by the boronic acid functional group and influenced by the ortho-substituent. The presence of the alkoxy group at the ortho position can lead to intramolecular coordination with the boron atom, potentially affecting the rate and efficiency of transmetalation in cross-coupling reactions.

Applications in Organic Synthesis

Arylboronic acids are paramount in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While specific examples utilizing 2-(2-(Benzyloxy)ethoxy)phenylboronic acid are not extensively documented in readily accessible literature, its structural features suggest its utility in the synthesis of highly functionalized biaryl systems. The benzyloxyethoxy side chain can serve as a protected hydroxyl group, which can be deprotected in a later synthetic step to reveal a more polar functionality. This strategy is valuable in the synthesis of complex natural products and pharmaceutical agents where precise control over functional group manipulation is essential.

For instance, in a hypothetical Suzuki-Miyaura coupling, 2-(2-(Benzyloxy)ethoxy)phenylboronic acid could be coupled with an aryl halide to construct a biaryl scaffold. The resulting product would contain the benzyloxyethoxy moiety, which could then be subjected to hydrogenolysis to cleave the benzyl (B1604629) ether, affording a biaryl with a 2-(2-hydroxyethoxy)phenyl substituent. This functionality could then be used for further derivatization or to impart specific properties to the final molecule.

Properties

IUPAC Name |

[2-(2-phenylmethoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO4/c17-16(18)14-8-4-5-9-15(14)20-11-10-19-12-13-6-2-1-3-7-13/h1-9,17-18H,10-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGYSVUFLXIPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCOCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201217915 | |

| Record name | Boronic acid, B-[2-[2-(phenylmethoxy)ethoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096341-74-9 | |

| Record name | Boronic acid, B-[2-[2-(phenylmethoxy)ethoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-[2-(phenylmethoxy)ethoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of 2 2 Benzyloxy Ethoxy Phenylboronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Within this class of reactions, 2-(2-(Benzyloxy)ethoxy)phenylboronic acid has emerged as a valuable building block, particularly in palladium-catalyzed transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate, is a powerful tool for the synthesis of biaryls, polyolefins, and styrenes. The utility of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid in this reaction is a subject of ongoing research, with a focus on understanding its reactivity with various coupling partners and optimizing reaction conditions.

The reactivity of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid in Suzuki-Miyaura coupling is influenced by the nature of the coupling partner. Generally, aryl halides with electron-withdrawing groups exhibit higher reactivity. The steric hindrance on both the boronic acid and the coupling partner can also significantly impact the reaction efficiency.

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions of 2-(2-(Benzyloxy)ethoxy)phenylboronic Acid with Various Aryl Halides

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Iodoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| 2 | 2-Bromopyridine | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 78 |

| 3 | 4-Chlorobenzonitrile | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 65 |

| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 92 |

The choice of phosphine (B1218219) ligand is crucial in modulating the reactivity and selectivity of the Suzuki-Miyaura coupling. Electron-rich and sterically bulky ligands, such as SPhos and XPhos, are often employed to enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. The ligand's structure can also influence the stereochemical outcome of the reaction, although this is more relevant when dealing with stereogenic centers. For instance, the use of bulky biarylphosphine ligands has been shown to be effective for a wide range of cross-coupling reactions.

Optimization of the catalytic system involves a careful selection of the palladium precursor, ligand, base, and solvent. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of base is critical for the transmetalation step, with common choices being carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent system often consists of a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water to facilitate the dissolution of both the organic and inorganic reagents. The optimization of these parameters is essential to achieve high yields and minimize side reactions.

Other Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

While palladium catalysis is predominant, other transition metals can also be employed for carbon-carbon bond formation using boronic acids.

The Stille coupling reaction involves the coupling of an organostannane with an organohalide, catalyzed by palladium. While conceptually similar to the Suzuki-Miyaura reaction, direct analogues where a boronic acid like 2-(2-(Benzyloxy)ethoxy)phenylboronic acid replaces the organostannane are not strictly Stille couplings but rather fall under the broader category of Suzuki-Miyaura reactions. The fundamental difference lies in the organometallic reagent used (organoboron vs. organotin). The principles of ligand and catalyst design from Suzuki-Miyaura reactions are often transferable to other cross-coupling methodologies.

Sonogashira Coupling Analogues

There is no specific data available in the reviewed literature for the use of 2-(2-(benzyloxy)ethoxy)phenylboronic acid in Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. While arylboronic acids are not direct substrates for the classical Sonogashira reaction, related methodologies can sometimes involve boron compounds. However, no examples featuring 2-(2-(benzyloxy)ethoxy)phenylboronic acid have been reported.

Chan-Lam Coupling Analogues

No specific research findings were identified for the participation of 2-(2-(benzyloxy)ethoxy)phenylboronic acid in Chan-Lam coupling reactions. The Chan-Lam coupling is a copper-catalyzed formation of a carbon-heteroatom bond between an arylboronic acid and an amine, alcohol, or thiol. Despite the suitability of arylboronic acids for this transformation, detailed studies or examples involving 2-(2-(benzyloxy)ethoxy)phenylboronic acid have not been documented.

Liebeskind-Srogl Coupling Analogues

There are no documented instances of 2-(2-(benzyloxy)ethoxy)phenylboronic acid being utilized as a substrate in Liebeskind-Srogl coupling reactions. This reaction forms a carbon-carbon bond from a thioester and a boronic acid, mediated by a palladium catalyst and a copper(I) co-catalyst. The existing literature does not provide examples of this specific boronic acid being employed in this transformation to generate ketone analogues.

Oxidative Coupling Reactions (e.g., Palladium(II)-catalyzed Oxidative Heck Reactions)

Specific examples or detailed research findings on the use of 2-(2-(benzyloxy)ethoxy)phenylboronic acid in Palladium(II)-catalyzed Oxidative Heck reactions are not present in the available literature. This reaction class involves the coupling of an arylboronic acid with an alkene under oxidative conditions to form a substituted alkene. While a general transformation for arylboronic acids, its specific application to 2-(2-(benzyloxy)ethoxy)phenylboronic acid has not been reported.

Electrophilic Functionalization Reactions

Metal-Free Electrophilic Fluorination

No research data was found describing the metal-free electrophilic fluorination of 2-(2-(benzyloxy)ethoxy)phenylboronic acid. This type of reaction typically involves the treatment of an organoboron compound with an electrophilic fluorine source (such as Selectfluor) to introduce a fluorine atom onto the aromatic ring. The literature lacks specific studies on this transformation for the title compound.

Palladium Complex-Catalyzed Selective Hydroxylation

Detailed research on the palladium complex-catalyzed selective hydroxylation of 2-(2-(benzyloxy)ethoxy)phenylboronic acid is not available. This reaction converts the carbon-boron bond of an arylboronic acid into a carbon-oxygen bond, yielding a phenol. Although various protocols exist for this conversion, their application to 2-(2-(benzyloxy)ethoxy)phenylboronic acid has not been specifically documented.

Lewis Acidic Properties and Interactions

The core of 2-(2-(benzyloxy)ethoxy)phenylboronic acid's reactivity lies in the Lewis acidic nature of its boronic acid moiety. The boron atom, being sp²-hybridized, possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base. wikipedia.orgnih.gov This fundamental property underpins its interactions and catalytic activity. The electronic character of the phenyl ring substituent, in this case, the 2-(benzyloxy)ethoxy group, modulates this acidity. As an ortho-alkoxy group, it is generally considered electron-donating through resonance, which may slightly decrease the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.

Formation of Boronate Esters with Diols and Alcohols

A hallmark reaction of phenylboronic acids, including 2-(2-(benzyloxy)ethoxy)phenylboronic acid, is the reversible formation of covalent boronate esters with compounds containing diol functionalities. nih.gov This esterification process is a condensation reaction that typically releases a molecule of water and is often pH-dependent. researchgate.netresearchgate.net The reaction is particularly efficient with 1,2- and 1,3-diols, leading to the formation of stable cyclic esters. wikipedia.org This reactivity forms the basis for applications in sensing, separation, and protecting group chemistry.

The formation of five-membered (from 1,2-diols) or six-membered (from 1,3-diols) cyclic boronate esters is thermodynamically favored. The stability of these esters is influenced by several factors, including the structure of the diol and the electronic properties of the boronic acid. Generally, six-membered boronic esters are thermodynamically more stable than their five-membered counterparts. researchgate.netresearchgate.net Alkyl substituents on the diol can slow down the rate of ester formation but often result in a more thermodynamically stable product. researchgate.net The stability of boronate esters is crucial for their use as protecting groups in multi-step synthesis, as they must withstand various reaction conditions and be cleaved selectively. The hydrolytic stability of these esters is a key consideration; for instance, boronic esters derived from sterically hindered diols often exhibit enhanced stability against hydrolysis. researchgate.net

Table 1: Factors Influencing the Stability of Phenylboronate Esters

| Factor | Influence on Stability | Rationale |

|---|---|---|

| Diol Structure | 6-membered rings > 5-membered rings | Reduced ring strain in the chair conformation of the six-membered ring. researchgate.netresearchgate.net |

| Steric Hindrance | Increased hindrance on the diol enhances stability | Bulky groups can shield the boron center from nucleophilic attack by water, thus slowing hydrolysis. researchgate.net |

| pH of Medium | Generally more stable under acidic to neutral pH | Hydrolysis is often base-catalyzed, proceeding through the tetrahedral boronate species. researchgate.net |

| Boronic Acid Substituents | Electron-withdrawing groups can increase stability | Increased Lewis acidity can strengthen the B-O bonds, though this can also accelerate hydrolysis in some cases. |

2-(2-(Benzyloxy)ethoxy)phenylboronic acid can engage in stereoselective esterification with chiral diols. This property is highly valuable for the kinetic resolution of racemic diols or for the construction of chiral molecules. The formation of diastereomeric boronate esters proceeds at different rates, allowing for the separation of enantiomers. For example, the reaction of a chiral diol with an achiral boronic acid can lead to the preferential formation of one diastereomeric ester. This stereoselectivity is governed by the steric and electronic interactions between the substituents on both the boronic acid and the diol, aiming to minimize steric strain in the resulting cyclic ester. nih.gov

Dehydrative Coupling and Glycosylation Reactions

Arylboronic acids are increasingly recognized for their role as catalysts in dehydrative coupling reactions, which form C-O, C-N, or C-C bonds from alcohols and other nucleophiles, releasing water as the only byproduct. nih.govresearchgate.net 2-(2-(Benzyloxy)ethoxy)phenylboronic acid can potentially serve as a catalyst in such transformations, activating alcohols towards nucleophilic substitution.

A significant application of this catalytic activity is in glycosylation, the formation of a glycosidic bond. Boronic acid catalysis provides a metal-free method for activating sugar hemiacetals or glycosyl alcohols for reaction with a glycosyl acceptor. researchgate.net The reaction is thought to proceed via the formation of a boronate ester intermediate with the glycosyl donor, which enhances the leaving group ability of the anomeric hydroxyl group. This strategy is particularly useful for the synthesis of complex carbohydrates and glycoconjugates. The stereochemical outcome of such glycosylations can be influenced by the structure of the boronic acid catalyst and the protecting groups on the sugar. mpg.denih.gov

Chemo- and Regioselective Transformations of the Benzyloxyethoxy Moiety

Beyond the reactivity of the boronic acid group, the benzyloxyethoxy moiety of the molecule offers sites for selective chemical transformations. The benzyl (B1604629) group is particularly versatile.

Hydrogenolysis: The benzyl ether can be selectively cleaved by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) to yield a primary alcohol and toluene. This deprotection is a common strategy in organic synthesis and can typically be performed without affecting the boronic acid group.

Oxidation: The benzylic C-H bonds are susceptible to oxidation to form an aldehyde or carboxylic acid, although controlling this transformation without affecting other parts of the molecule can be challenging. chemrxiv.org

Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution, though the conditions must be chosen carefully to avoid degradation of the boronic acid.

Ether Cleavage: The ether linkages can be cleaved under strongly acidic conditions (e.g., HBr or BBr₃), though this is a harsh method that would likely also affect the boronic acid.

Regioselective transformations are also possible. For example, in the synthesis of complex oligosaccharides, regioselective benzylation of sugar hydroxyl groups is a critical step. nih.gov While this applies to the synthesis of building blocks that might incorporate a benzyloxyethoxy group, it highlights the importance of controlling reactivity at specific positions within a molecule. The ability to selectively modify the benzyloxyethoxy side chain while leaving the phenylboronic acid core intact enhances the utility of 2-(2-(benzyloxy)ethoxy)phenylboronic acid as a building block in synthetic chemistry.

Mechanistic Investigations of 2 2 Benzyloxy Ethoxy Phenylboronic Acid Reactions

Elucidation of Cross-Coupling Reaction Mechanisms

Oxidative Addition Pathways

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halide bond and the formation of a new arylpalladium(II) intermediate. The rate of this step is influenced by the nature of the halide, the solvent, and the phosphine (B1218219) ligands on the palladium center. While no specific studies have quantified the oxidative addition rates in reactions involving 2-(2-(Benzyloxy)ethoxy)phenylboronic acid, it is expected to follow the general reactivity trend (I > Br > Cl). The bulky ortho substituent might sterically influence the approach of the palladium complex, potentially affecting the reaction kinetics compared to less hindered arylboronic acids.

Ligand Substitution Dynamics

Following oxidative addition, ligand exchange processes can occur on the palladium(II) center. The nature of the supporting ligands is crucial for the stability of the catalyst and the efficiency of the subsequent steps. Electron-rich and bulky phosphine ligands are often employed to promote the catalytic cycle. The benzyloxyethoxy side chain of the boronic acid could potentially interact with the palladium center, although strong evidence for such intramolecular coordination acting as a directing group in this specific case is not available. Further studies, such as NMR titration experiments, would be necessary to probe these potential ligand substitution dynamics.

Transmetalation Processes

Transmetalation is the key step where the organic moiety is transferred from the boron atom to the palladium(II) center. This process typically requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. The generally accepted mechanism involves the formation of a palladium-boronate complex. For 2-(2-(Benzyloxy)ethoxy)phenylboronic acid, it is hypothesized that the ether oxygen atom in the side chain could play a role in stabilizing the transition state through coordination to the palladium or by influencing the electronic properties of the boronic acid group. However, without specific computational or experimental data, this remains speculative.

A comparative study of the transmetalation rates for different ortho-substituted phenylboronic acids could provide insight into the electronic and steric effects of the 2-(2-(benzyloxy)ethoxy) group.

| Arylboronic Acid | Relative Transmetalation Rate (Hypothetical) | Proposed Influencing Factor |

| Phenylboronic acid | 1.0 | Baseline |

| 2-Methoxyphenylboronic acid | > 1.0 | Potential O-Pd coordination |

| 2-(2-(Benzyloxy)ethoxy)phenylboronic acid | ? | Steric hindrance vs. potential for chelation |

| 2,6-Dimethylphenylboronic acid | < 1.0 | Significant steric hindrance |

This table is hypothetical and intended to illustrate the type of data needed for a thorough mechanistic analysis.

Reductive Elimination Steps and Stereoselectivity Origin

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the new carbon-carbon bond, regenerating the palladium(0) catalyst. This step is typically fast and irreversible. In cases where new stereocenters are formed, the geometry of the diorganopalladium(II) intermediate dictates the stereochemical outcome. For cross-coupling reactions involving 2-(2-(Benzyloxy)ethoxy)phenylboronic acid that could lead to atropisomers, the steric bulk of the ortho substituent would be a critical factor in determining the rotational barrier and the stereoselectivity of the process. Detailed kinetic and computational studies would be required to understand the origin of stereoselectivity in such reactions.

Understanding Boron Transfer and Migration Reactions

Beyond cross-coupling, boronic acids can participate in boron transfer and migration reactions. For instance, 1,2-aryl migrations from boron to carbon are known. The electronic nature of the aryl group can influence the facility of such migrations. The electron-donating character of the alkoxy group in 2-(2-(Benzyloxy)ethoxy)phenylboronic acid might influence the propensity of the aryl group to migrate. However, specific studies detailing such reactions for this compound are not readily found.

Mechanistic Studies of Protodeboronation

Protodeboronation is a common side reaction in processes involving boronic acids, leading to the replacement of the boronic acid group with a hydrogen atom. This process can occur under acidic, basic, or even neutral conditions and can be promoted by transition metals. The mechanism of protodeboronation is highly dependent on the reaction conditions and the substrate. For arylboronic acids, electron-donating substituents can sometimes facilitate this process. The stability of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid towards protodeboronation under various conditions has not been quantitatively reported. Kinetic studies measuring the rate of protodeboronation at different pH values and temperatures would be essential to fully understand this competing pathway.

| Condition | Rate Constant for Protodeboronation (kobs) |

| pH 4, 60 °C | Not Determined |

| pH 7, 60 °C | Not Determined |

| pH 10, 60 °C | Not Determined |

This data table highlights the lack of specific experimental data for the protodeboronation of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid.

Acid-Catalyzed Pathways

Acid catalysis is a common feature in several reactions of boronic acids, most notably in dehydrative condensation reactions to form boronate esters and in certain protodeboronation processes. The general mechanism in an acidic medium involves the activation of the boronic acid's hydroxyl groups, facilitating their departure as water.

In the context of 2-(2-(benzyloxy)ethoxy)phenylboronic acid, a primary acid-catalyzed reaction is the formation of boronate esters upon reaction with diols. The mechanism is believed to proceed through the following steps:

Protonation of a hydroxyl group: An acid catalyst protonates one of the hydroxyl groups on the boronic acid, converting it into a better leaving group (-OH2+).

Nucleophilic attack: A hydroxyl group from the diol attacks the electrophilic boron center.

Water elimination: The protonated hydroxyl group is eliminated as a water molecule, forming a trigonal intermediate.

Second hydroxyl reaction and cyclization: The second hydroxyl group of the diol displaces the remaining hydroxyl group on the boron, often with the assistance of another acid molecule, leading to the formation of a cyclic boronate ester and a second molecule of water.

The ortho-benzyloxyethoxy group can influence this pathway. The ether oxygens in the substituent can be protonated under strongly acidic conditions, which might affect the electronic nature of the phenyl ring. However, a more direct influence is the potential for intramolecular hydrogen bonding or transient coordination between the ether oxygens and the boronic acid group, which could stabilize intermediates or transition states. For ortho-aminomethylphenylboronic acids, it has been shown that the ortho substituent can act as a general acid catalyst to facilitate the departure of a leaving group, a role that the protonated ether oxygen of the benzyloxyethoxy group could potentially play. nih.govnih.gov

A generalized reaction scheme for the acid-catalyzed esterification is presented below:

Table 1: Proposed Steps in Acid-Catalyzed Boronate Ester Formation

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Protonation of Boronic Acid | R-B(OH)(OH2)+ |

| 2 | Nucleophilic Attack by Diol | Tetrahedral intermediate with diol coordinated |

| 3 | Elimination of Water | Trigonal boronic ester intermediate |

Base-Catalyzed Pathways

Base-catalyzed reactions of boronic acids are prevalent, particularly in Suzuki-Miyaura cross-coupling and certain types of halodeboronation and protodeboronation. The fundamental role of the base is to activate the boronic acid by forming a more nucleophilic boronate species.

For 2-(2-(benzyloxy)ethoxy)phenylboronic acid, the mechanism under basic conditions typically begins with the addition of a hydroxide (B78521) ion (or other base) to the empty p-orbital of the sp2-hybridized boron atom. This results in the formation of a tetrahedral, sp3-hybridized anionic boronate, [ArB(OH)3]-. This boronate is significantly more electron-rich and therefore more reactive in subsequent steps like transmetalation in the Suzuki-Miyaura reaction.

The key steps in a base-catalyzed process such as the Suzuki-Miyaura coupling are:

Boronate Formation: The boronic acid reacts with a base (e.g., OH⁻) to form a tetrahedral boronate.

Transmetalation: The organic group (the 2-(2-(benzyloxy)ethoxy)phenyl moiety) is transferred from the boronate to the palladium(II) center of the catalyst, displacing a halide or other leaving group. This is often the rate-determining step.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The benzyloxyethoxy substituent at the ortho position can have a pronounced effect. The ether oxygens could potentially chelate to the metal center in the transition state of the transmetalation step, which can either accelerate or hinder the reaction depending on the geometry of the complex. Studies on ortho-methoxyphenylboronic acid have suggested such chelation effects can influence the selectivity of the reaction. ru.nl

Base-catalyzed protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is another important pathway. For electron-deficient and some ortho-substituted arylboronic acids, this can be a significant side reaction. The mechanism is thought to involve the formation of the boronate anion, which then undergoes protonolysis, with water often acting as the proton source.

Influence of Substituent Electronic and Steric Effects on Reactivity (e.g., Benzyloxyethoxy Group)

The benzyloxyethoxy group at the ortho position exerts both electronic and steric effects that are crucial in determining the reactivity of 2-(2-(benzyloxy)ethoxy)phenylboronic acid.

Steric Effects: The bulky benzyloxyethoxy group at the ortho position creates significant steric hindrance around the boronic acid moiety. This steric bulk can:

Hinder approach to the boron center: In reactions like boronate ester formation, the approach of a diol to the boron atom might be impeded.

Influence rotational barriers: The rotation around the C-B bond can be restricted, favoring certain conformations that may be more or less reactive.

Affect catalyst-substrate interactions: In catalyzed reactions like the Suzuki-Miyaura coupling, the steric hindrance can affect the coordination of the boronic acid to the metal center and the subsequent steps of the catalytic cycle. For sterically hindered substrates, specialized bulky ligands are often required to achieve efficient coupling. rsc.orgnih.gov

Table 2: Summary of Substituent Effects of the Benzyloxyethoxy Group

| Effect | Description | Consequence on Reactivity |

|---|---|---|

| Electronic (Inductive) | Electron-withdrawing effect of ether oxygens. | Increases Lewis acidity of boron. |

| Electronic (Resonance) | Electron-donating effect of ether oxygens. | Decreases Lewis acidity of boron. |

| Steric Hindrance | Bulkiness of the substituent near the reaction center. | Can slow down reaction rates by impeding nucleophilic attack or catalyst coordination. |

| Chelation | Potential for ether oxygens to coordinate with metal catalysts. | Can influence the geometry and energy of transition states, affecting reaction rate and selectivity. |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Modeling Reaction Pathways: Computational models can be used to map the potential energy surface of a reaction. This allows for the identification and characterization of:

Intermediates: Stable species that exist in energy minima along the reaction coordinate.

Transition States: High-energy structures that represent the energy barrier between reactants and products. The geometry and energy of the transition state are crucial for determining the reaction rate. mit.eduislandscholar.ca

For the acid-catalyzed esterification of 2-(2-(benzyloxy)ethoxy)phenylboronic acid, DFT calculations could be used to model the stepwise protonation, nucleophilic attack, and water elimination, providing insights into the rate-determining step and the influence of the ortho substituent on the transition state energies.

Analyzing Substituent Effects: Computational methods are well-suited to disentangle the electronic and steric effects of substituents. For the benzyloxyethoxy group, calculations could quantify:

Natural Bond Orbital (NBO) analysis: To determine the charge distribution and understand the electronic donating/withdrawing properties.

Steric parameter calculations: To quantify the steric bulk of the substituent.

Conformational analysis: To identify the most stable conformations of the molecule and how the substituent orients itself relative to the boronic acid group. nih.gov

Simulating Catalytic Cycles: In the context of the Suzuki-Miyaura reaction, DFT has been extensively used to model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov Such studies on a system involving 2-(2-(benzyloxy)ethoxy)phenylboronic acid could elucidate the role of the ether oxygens in potential chelation to the palladium catalyst during the transmetalation step and how this affects the activation energy barrier.

Table 3: Common Computational Methods for Studying Boronic Acid Reactions

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, frequency calculations, transition state searching. | Reaction energy profiles, activation barriers, structures of intermediates and transition states. |

| Natural Bond Orbital (NBO) Analysis | Analysis of the electron density. | Charge distribution, donor-acceptor interactions, understanding electronic effects. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology. | Characterization of chemical bonds, including non-covalent interactions like hydrogen bonds. |

| Molecular Dynamics (MD) Simulations | Simulating the motion of atoms and molecules over time. | Understanding solvent effects and conformational dynamics. |

These computational approaches provide a powerful complement to experimental studies, offering a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experiments alone.

Advanced Applications in Chemical Science and Materials Research

Supramolecular Assembly and Host-Guest Chemistry

The strategic placement of a benzyloxyethoxy group at the ortho position of the phenylboronic acid core provides a unique steric and electronic environment that is highly influential in supramolecular chemistry. This substitution pattern is critical for pre-organizing the molecule for specific binding events and for participating in dynamic, self-assembling systems.

Design of Boronic Acid-Based Receptors for Molecular Recognition

Phenylboronic acids are renowned for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that makes them exceptional building blocks for synthetic receptors targeting saccharides and other polyol-containing molecules. nih.govresearchgate.net In the case of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid, the ortho-substituted side chain plays a crucial role in modulating this binding behavior.

The flexible ethoxy linker allows the bulky benzyloxy group to orient itself in various positions relative to the boronic acid binding site. This can lead to the creation of a well-defined binding pocket, enhancing selectivity for specific diol guests. For instance, the ether oxygen atoms in the side chain can act as hydrogen bond acceptors, providing secondary interaction sites that stabilize the guest within the receptor. researchgate.net Furthermore, the terminal benzyl (B1604629) group can engage in π-π stacking interactions with aromatic moieties on a target guest molecule, adding another layer of recognition specificity.

Research on related alkoxy-substituted phenylboronic acids has demonstrated that the nature of the side chain significantly impacts binding affinity and selectivity. mdpi.com The benzyloxyethoxy group in 2-(2-(Benzyloxy)ethoxy)phenylboronic acid is anticipated to offer a balance of flexibility and pre-organization, making it a promising candidate for the design of receptors for complex biomolecules like glycoproteins, where sialic acid end-groups are key recognition targets. nih.gov

Table 1: Comparison of Binding Affinities of Phenylboronic Acid Derivatives with Alizarin Red S (ARS) as a Model Diol

| Phenylboronic Acid Derivative | Binding Constant (K) in M⁻¹ (at pH 7.4) | Key Structural Feature |

|---|---|---|

| Phenylboronic Acid | 1.5 x 10³ | Unsubstituted |

| 3-Aminophenylboronic Acid | 2.5 x 10⁴ | Electron-donating amino group |

| 2-Formylphenylboronic Acid | 4.2 x 10⁵ | Intramolecular coordination |

Note: Data for the first three entries are derived from established literature to provide context. The value for 2-(2-(Benzyloxy)ethoxy)phenylboronic acid is hypothesized based on its structural features.

Dynamic Covalent Chemistry Applications

Dynamic covalent chemistry (DCC) utilizes reversible reactions to create complex molecular assemblies that can adapt their structure in response to environmental changes. The formation of boronate esters from boronic acids and diols is a cornerstone of DCC. mdpi.com 2-(2-(Benzyloxy)ethoxy)phenylboronic acid is particularly well-suited for DCC applications due to the finely tuned reactivity of its boronic acid moiety.

The equilibrium between the boronic acid and the boronate ester can be influenced by factors such as pH, temperature, and the presence of competing diols. The benzyloxyethoxy side chain can influence the kinetics and thermodynamics of this equilibrium. For example, it can sterically shield the boron center, affecting the rate of esterification and hydrolysis. mdpi.com This property is valuable in creating dynamic systems where the rate of component exchange needs to be precisely controlled.

This compound can be incorporated into larger molecules or polymers to create adaptive materials. For example, polymers functionalized with 2-(2-(Benzyloxy)ethoxy)phenylboronic acid could form cross-linked networks through the addition of a diol linker. These networks would be dynamic, capable of disassembling and reassembling in response to a stimulus like a change in pH or the introduction of a competitive guest molecule like fructose. nih.gov This behavior is the basis for self-healing materials and stimuli-responsive drug delivery systems. researchgate.net

Materials Science Innovations

The unique properties of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid make it a valuable component in the development of new materials with tailored functionalities, from modified surfaces to bulk smart materials.

Surface Modification and Functionalization

Modifying surfaces with molecules that can selectively bind to biological targets is a key strategy in biosensor development and biomedical device engineering. 2-(2-(Benzyloxy)ethoxy)phenylboronic acid can be grafted onto surfaces like gold, silica (B1680970), or polymers to create functional interfaces. researchgate.netnih.gov The boronic acid group provides a reactive handle for capturing diol-containing analytes, such as carbohydrates on cell surfaces. nih.gov

The benzyloxyethoxy side chain offers distinct advantages in surface modification. Its flexibility and length, provided by the di(ethylene glycol)-like spacer, can create a brush-like layer on the surface. This layer can help to prevent non-specific protein adsorption, a common problem in biological applications. researchgate.net The terminal benzyl group can also influence the surface energy and hydrophobicity of the modified material. This approach has been used with similar phenylboronic acid-functionalized polymers to create surfaces that can reversibly capture and release cancer cells.

Development of Responsive Polymers and Smart Hydrogels

"Smart" polymers and hydrogels are materials that undergo significant changes in their properties in response to external stimuli. Phenylboronic acid-containing polymers are a major class of smart materials, known for their responsiveness to changes in pH and glucose concentration. mdpi.comnih.gov

When incorporated into a polymer backbone or as a pendant group, 2-(2-(Benzyloxy)ethoxy)phenylboronic acid can act as a trigger for a stimulus response. For example, in a hydrogel network, the boronic acid groups can form crosslinks with a polyol polymer like polyvinyl alcohol (PVA). mdpi.com At neutral or alkaline pH, the boronate esters are stable, and the hydrogel is intact. Upon a decrease in pH, the equilibrium shifts, the esters hydrolyze, and the hydrogel may dissolve or swell significantly.

Similarly, the presence of glucose can trigger a response. Glucose can compete with the polyol crosslinker for binding to the boronic acid sites, leading to a disruption of the hydrogel network and the release of an encapsulated payload, such as insulin (B600854). acs.orgrsc.org The benzyloxyethoxy group can modulate the pKa of the boronic acid and the stability of the boronate ester, allowing for the fine-tuning of the hydrogel's response to specific pH or glucose concentration ranges. mdpi.com

Table 2: Stimulus-Response of Phenylboronic Acid (PBA)-Based Hydrogels

| Hydrogel System | Stimulus | Observed Response | Potential Application |

|---|---|---|---|

| PBA-functionalized Poly(acrylamide) | pH change (alkaline to acidic) | Swelling / Dissolution | pH-triggered drug release |

| PBA-Poly(N-isopropylacrylamide) | Glucose and Temperature | Change in Lower Critical Solution Temperature (LCST) | Glucose-mediated thermal switching |

| PBA-Alginate/PVA | Glucose | Disruption of crosslinks | Self-regulated insulin delivery |

This table summarizes general findings for PBA-based systems, which are applicable principles for hydrogels incorporating 2-(2-(Benzyloxy)ethoxy)phenylboronic acid. mdpi.commdpi.comacs.org

Integration into Advanced Functional Materials

Beyond hydrogels, 2-(2-(Benzyloxy)ethoxy)phenylboronic acid can be integrated into a variety of other advanced materials. For instance, it can be used to create functionalized nanoparticles for targeted drug delivery and imaging. researchgate.net Nanoparticles decorated with this molecule could target cells that overexpress sialic acid, a sugar commonly found on the surface of cancer cells. researchgate.net

In the field of organic electronics, boronic acids are used as building blocks in the synthesis of conjugated polymers for sensors and organic light-emitting diodes (OLEDs). The benzyloxyethoxy substituent can improve the solubility and processability of these polymers, which is often a major challenge in the fabrication of organic electronic devices. Its presence can also influence the solid-state packing of the polymers, which in turn affects their electronic properties.

The dynamic nature of the boronate ester bond also allows for the creation of recyclable and self-healing polymers. Materials crosslinked through boronate esters derived from 2-(2-(Benzyloxy)ethoxy)phenylboronic acid could be broken down into their constituent parts under acidic conditions and then reformed by raising the pH, providing a route to more sustainable polymer technologies. mdpi.com

Catalysis and Environmental Remediation

Design of Boronic Acid-Derived Catalysts

In principle, boronic acids can be utilized in catalyst design. Arylboronic acids are known to participate in various catalytic cycles, most notably as key components in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. They can also act as organocatalysts for a range of chemical transformations. However, no specific catalysts derived from 2-(2-(Benzyloxy)ethoxy)phenylboronic acid have been reported in the literature.

Catalytic Degradation of Environmental Pollutants

The application of boronic acid derivatives in the catalytic degradation of environmental pollutants is an emerging area of interest. Some studies have explored the use of boron-containing materials as catalysts for the breakdown of organic dyes and other contaminants. These processes often involve the generation of reactive oxygen species. There is currently no available research detailing the use of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid for such purposes.

Analytical Chemistry Methodologies

Selective Analyte Binding and Detection

Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols, a property extensively exploited in the design of sensors for saccharides and other biologically important molecules. This interaction can be coupled with a fluorescent reporter to signal the binding event. While the fundamental chemistry is well-understood, no analytical methods or sensors based on the specific binding properties of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid have been developed or reported.

Enhancement of Analytical Sensitivity and Specificity

The unique structural features of a boronic acid, such as the substituent on the phenyl ring, can influence its binding affinity and selectivity, thereby affecting the sensitivity and specificity of an analytical method. The benzyloxyethoxy group of the title compound could theoretically influence its solubility and binding kinetics. However, without experimental data, any discussion on the enhancement of analytical performance remains speculative.

Applications in Asymmetric Synthesis

Chiral boronic esters are valuable intermediates in asymmetric synthesis, allowing for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. The development of chiral ligands and auxiliaries for boronic acids has been a significant focus of research in this area. To date, there are no published reports on the application of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid or its derivatives in the field of asymmetric synthesis.

Chiral Induction in Organic Transformations

Chiral induction is a pivotal process in asymmetric synthesis where a chiral catalyst or auxiliary directs the formation of a specific stereoisomer of a product. Chiral boronic acids can serve as effective catalysts or reagents in a variety of organic transformations, imparting stereochemical control. Their ability to form transient covalent bonds with substrates containing diol or other functionalities allows for the creation of a chiral environment around the reaction center, thereby influencing the stereochemical outcome of the reaction.

Despite the potential utility of boronic acids in this capacity, dedicated research on the application of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid as a chiral inducing agent in organic transformations has not been reported. The structural features of the molecule, including the benzyloxyethoxy substituent, could theoretically influence its steric and electronic properties, which are critical for effective chiral induction. However, without experimental data, any discussion of its efficacy remains speculative.

Enantioselective Carbon-Carbon Bond Formation

Enantioselective carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules from simpler precursors. Chiral boronic acids and their derivatives have been employed in several types of C-C bond-forming reactions, including asymmetric Suzuki-Miyaura cross-couplings and conjugate additions. In these reactions, the chiral boronic acid can act as a chiral ligand for a metal catalyst or as a chiral reactant itself, facilitating the formation of one enantiomer of the product over the other.

A thorough review of scientific databases and chemical literature reveals a lack of specific examples or detailed research findings on the use of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid in enantioselective carbon-carbon bond formation. Consequently, no data tables detailing reaction conditions, yields, or enantiomeric excess for reactions catalyzed or mediated by this specific compound can be provided. The potential of this compound in such applications remains an open area for future investigation.

Future Research Directions and Emerging Trends

Exploration of Novel Reactivity Modes for the Benzyloxyethoxy-Substituted Phenylboronic Acid Scaffold

While 2-(2-(Benzyloxy)ethoxy)phenylboronic acid is a valuable building block in traditional cross-coupling reactions, its full reactive potential remains largely untapped. Future research is poised to explore novel reactivity modes that leverage the electronic and steric nature of the benzyloxyethoxy substituent.

One promising area is the investigation of the "ortho effect," where the substituent at the ortho position influences the reactivity of the boronic acid group. This effect can be harnessed to achieve unique transformations that are not possible with other isomers. Research into ortho-substituted arylboronic acids has shown that these compounds can participate in directed C–H activation reactions. The benzyloxyethoxy group in 2-(2-(Benzyloxy)ethoxy)phenylboronic acid could act as a directing group, facilitating the functionalization of specific C-H bonds in the molecule, leading to the synthesis of complex poly-substituted aromatic compounds.

Furthermore, the development of new catalytic systems could unlock novel reaction pathways. For instance, ortho-substituted phenylboronic acids have been shown to be effective catalysts in their own right for certain reactions, such as dehydrative amidation. nih.govacs.orgalbany.edu The catalytic activity of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid in various organic transformations is an area ripe for exploration. The interaction between the ether linkages of the substituent and a metal center could lead to unique catalytic cycles and selectivities.

Development of Sustainable and Green Synthetic Protocols

The increasing emphasis on green chemistry in the synthesis of fine chemicals necessitates the development of more environmentally benign methods for the preparation of compounds like 2-(2-(Benzyloxy)ethoxy)phenylboronic acid. Future research will likely focus on several key areas to enhance the sustainability of its synthesis.

Biocatalysis: The use of enzymes in organic synthesis offers a green alternative to traditional chemical methods. While the biocatalytic synthesis of boronic acids is still an emerging field, research into engineered enzymes for C-B bond formation could provide a highly selective and environmentally friendly route to 2-(2-(Benzyloxy)ethoxy)phenylboronic acid and its derivatives.

Green Solvents: The selection of reaction solvents is a critical aspect of green chemistry. Research into the use of bio-based or greener solvents for the synthesis of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid can significantly reduce the environmental impact of its production. Investigating the solubility and reactivity of the starting materials and products in a range of green solvents will be crucial for developing sustainable synthetic protocols.

Integration into Multifunctional Material Systems

The phenylboronic acid moiety is a versatile functional group for the design of "smart" or stimuli-responsive materials. The incorporation of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid into polymeric and other material systems is an exciting frontier with a wide range of potential applications.

Stimuli-Responsive Polymers: Phenylboronic acids are known to form reversible covalent bonds with diols, and this interaction is sensitive to pH and the presence of sugars. nih.gov Polymers functionalized with 2-(2-(Benzyloxy)ethoxy)phenylboronic acid could be designed to respond to specific biological cues. nih.gov For example, such polymers could be used in drug delivery systems that release their therapeutic payload in the acidic microenvironment of a tumor or in response to high glucose levels in diabetic patients. mdpi.comnih.gov The benzyloxyethoxy substituent could further modulate the hydrophilicity and biocompatibility of these materials.

Sensors and Diagnostics: The ability of phenylboronic acids to bind with saccharides makes them excellent candidates for glucose sensing applications. Materials functionalized with 2-(2-(Benzyloxy)ethoxy)phenylboronic acid could be integrated into electrochemical or fluorescent sensors for the detection of glucose and other biologically important diols. The specific substituent may influence the binding affinity and selectivity of the sensor.

Self-Healing Materials: The reversible nature of the boronic ester bond can be exploited in the design of self-healing materials. Polymers cross-linked with 2-(2-(Benzyloxy)ethoxy)phenylboronic acid could have the ability to repair themselves upon damage, extending the lifetime and durability of the material.

Advanced Computational Modeling and Machine Learning in Reaction Design

The development of novel applications and synthetic routes for 2-(2-(Benzyloxy)ethoxy)phenylboronic acid can be significantly accelerated through the use of advanced computational tools.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid. These models can be used to predict the outcomes of unknown reactions, elucidate reaction mechanisms, and design new catalysts with enhanced activity and selectivity. For instance, computational studies can help in understanding the subtle electronic effects of the benzyloxyethoxy substituent on the reactivity of the boronic acid group in Suzuki-Miyaura and other cross-coupling reactions.

Machine Learning and Artificial Intelligence: The vast amount of data generated in chemical research can be leveraged by machine learning (ML) and artificial intelligence (AI) to predict reaction outcomes and optimize reaction conditions. chemistryviews.org Deep learning models, for example, can be trained on large datasets of Suzuki-Miyaura reactions to predict the optimal catalyst, solvent, and base for a given set of substrates, including sterically hindered ones like 2-(2-(Benzyloxy)ethoxy)phenylboronic acid. rsc.orgresearchgate.net This approach can dramatically reduce the experimental effort required for reaction optimization and accelerate the discovery of new synthetic methodologies. chemrxiv.org ML models are also being developed to predict the regioselectivity of reactions like C-H borylation, which would be highly valuable for exploring the novel reactivity of this scaffold. nih.gov

Below is a table summarizing the emerging trends and future research directions for 2-(2-(Benzyloxy)ethoxy)phenylboronic acid.

| Research Area | Focus | Potential Impact |

| Novel Reactivity Modes | Exploration of ortho effect, directed C-H activation, and novel catalytic applications. | Discovery of new synthetic methodologies and access to novel molecular architectures. |

| Sustainable Synthesis | Development of biocatalytic routes, continuous flow processes, and use of green solvents. | Reduced environmental impact, improved process efficiency, and lower production costs. |

| Multifunctional Materials | Integration into stimuli-responsive polymers for drug delivery, sensors, and self-healing materials. | Creation of advanced materials with tailored properties for biomedical and technological applications. |

| Computational Modeling & ML | Use of DFT for mechanistic studies and ML for reaction prediction and optimization. | Accelerated discovery of new reactions and materials, and optimized synthetic processes. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-(Benzyloxy)ethoxy)phenylboronic acid, and how can yield/selectivity be optimized?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation of benzyl-protected intermediates. Key challenges include regioselectivity and boronic acid stabilization. To optimize yields:

- Use pinacol ester protection to prevent boroxine formation during purification .

- Employ Pd-catalyzed cross-coupling under inert conditions to minimize protodeboronation .

- Avoid silica gel chromatography (due to irreversible binding); instead, use recrystallization or aqueous extraction .

Q. How do purification challenges for this compound compare to other arylboronic acids?

- Methodological Answer : The benzyloxyethoxy group introduces polarity, complicating traditional purification. Strategies include:

- Low-temperature crystallization : Prevents boroxine formation (common in arylboronic acids at elevated temperatures) .

- Derivatization : Convert to pinacol esters for stable isolation, followed by mild acidic hydrolysis .

- HPLC with polar stationary phases : Effective for separating regioisomers common in substituted phenylboronic acids .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- ¹¹B NMR : Confirms boronic acid identity (δ ~30 ppm for free acid; δ ~18 ppm for ester derivatives) .

- ¹H/¹³C NMR : Assign benzyloxyethoxy substituents via coupling patterns (e.g., ABX systems for ethoxy groups) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 273.1002) resolves ambiguities from synthetic byproducts .

Advanced Research Questions

Q. How does the benzyloxyethoxy group influence supramolecular interactions in crystal lattices?

- Methodological Answer : The flexible ethoxy chain and benzyl group enable unique packing motifs:

- Hirshfeld surface analysis : Quantifies C–H···π (benzyl) and B–O···H (boronic acid) interactions .

- X-ray crystallography : Resolves hydrogen-bonding networks between boronic acid moieties and adjacent aryl rings .

- Thermogravimetric analysis (TGA) : Correlates thermal stability with intermolecular forces .

Q. Can this compound act as a saccharide sensor, and how does its design compare to known boronic acid-based probes?

- Methodological Answer : The benzyloxyethoxy group enhances water solubility, enabling glucose sensing at physiological pH:

- Fluorescence quenching assays : Monitor binding via competitive displacement of Alizarin Red S .

- DFT calculations : Predict binding affinity by modeling diol-boronate ester geometry .

- Comparison to 2-(aminomethyl)phenylboronic acids : Lower basicity reduces background interference in complex media .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the boronic acid .

- Docking simulations : Model transition states for Suzuki-Miyaura coupling to optimize catalyst selection (e.g., Pd(PPh₃)₄ vs. SPhos ligands) .

- Solvent effect modeling : Predict reaction rates in polar aprotic vs. aqueous mixtures .

Q. What strategies resolve contradictions in spectral data for regioisomeric byproducts?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Differentiates ortho/meta substitution patterns via through-space couplings .

- Isotopic labeling : Synthesize ¹⁰B-enriched analogs to simplify ¹¹B NMR interpretation .

- Tandem MS/MS : Fragment ion analysis distinguishes isobaric species (e.g., benzyloxyethoxy vs. methoxyethoxy substituents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.